![molecular formula C17H21N3O3S3 B2640188 ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 511282-14-7](/img/structure/B2640188.png)
ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole and a thiophene ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The thiadiazole ring could potentially be formed via a reaction involving a thioamide and a hydrazine derivative . The thiophene ring could be formed via a Paal-Knorr synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiophene rings are aromatic, which means they are planar and have a delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole and thiophene rings, as well as the other functional groups. For example, the thiadiazole ring can undergo reactions at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory activity. For instance, compound 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) has been investigated as an anti-inflammatory agent .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) acts as a serotonin antagonist. Such compounds are relevant in the treatment of Alzheimer’s disease and related conditions .
Antimicrobial Activity
Thiophene-containing compounds have demonstrated antimicrobial properties. Compound 12, derived from this family, exhibited significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Potential Kinase Inhibitors
Thiophene-based analogs have attracted attention as potential kinase inhibitors. These compounds play a vital role in medicinal chemistry, contributing to the development of advanced molecules with diverse biological effects .
Material Science Applications
Beyond medicinal uses, thiophene derivatives find applications in material science. Their unique electronic properties make them suitable for organic electronics, such as organic field-effect transistors (OFETs) and solar cells .
Estrogen Receptor Modulation
While specific studies on the mentioned compound are limited, thiophene derivatives have also been explored for estrogen receptor modulation. Further research could uncover additional applications in this area .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S3/c1-3-23-16(22)14-11-7-5-4-6-8-12(11)26-15(14)18-13(21)9-24-17-20-19-10(2)25-17/h3-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQOPNXZUHHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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